4-chloro-N,N-dimethylbutanamide

Nucleophilic Substitution Synthetic Intermediate Leaving Group Reactivity

4-Chloro-N,N-dimethylbutanamide (CAS 22813-58-7) is a chloroalkyl tertiary amide with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol. It features a reactive terminal chloroalkyl group at the 4-position of a butanamide backbone, with two methyl substituents on the amide nitrogen.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 22813-58-7
Cat. No. B1360136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-dimethylbutanamide
CAS22813-58-7
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCCl
InChIInChI=1S/C6H12ClNO/c1-8(2)6(9)4-3-5-7/h3-5H2,1-2H3
InChIKeyFYVXMHXMWHEEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,N-dimethylbutanamide (CAS 22813-58-7): A Chloroalkyl Amide Intermediate for Synthetic and Medicinal Chemistry Applications


4-Chloro-N,N-dimethylbutanamide (CAS 22813-58-7) is a chloroalkyl tertiary amide with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol [1]. It features a reactive terminal chloroalkyl group at the 4-position of a butanamide backbone, with two methyl substituents on the amide nitrogen [1]. The compound is a liquid at room temperature with a boiling point of 221.4 ± 23.0°C at 760 mmHg and a density of 1.043 g/cm³ [1]. Its primary utility lies in its dual reactivity profile: the tertiary amide moiety provides a stable, non-hydrogen-bond-donating scaffold, while the terminal alkyl chloride serves as an electrophilic site for nucleophilic substitution chemistry, enabling its use as a versatile building block in organic synthesis and as a pharmaceutical intermediate [1].

Why Generic Substitution of 4-Chloro-N,N-dimethylbutanamide Fails: Key Differences from Analogs


Substituting 4-chloro-N,N-dimethylbutanamide with closely related analogs such as 4-bromo-N,N-dimethylbutanamide, 4-chlorobutyric acid, or N,N-diethyl-4-chlorobutanamide introduces critical changes in reactivity, physicochemical properties, and synthetic utility that preclude simple interchange. The chlorine atom at the terminal position confers specific electrophilicity for nucleophilic displacement reactions; replacement with bromine (a better leaving group) accelerates substitution rates but may introduce unwanted side reactions in multi-step syntheses where controlled reactivity is required . The N,N-dimethyl substitution pattern produces a LogP of approximately 0.75, whereas diethyl substitution would significantly increase lipophilicity and alter the compound's behavior in biphasic reaction media [1]. Additionally, the tertiary amide is resistant to hydrolysis under mild conditions compared to the free carboxylic acid (4-chlorobutyric acid), which would introduce an acidic proton and alter reaction compatibility . These structural distinctions mandate compound-specific validation rather than class-level substitution.

4-Chloro-N,N-dimethylbutanamide (CAS 22813-58-7): Quantitative Differentiation Evidence Against Comparator Compounds


4-Chloro-N,N-dimethylbutanamide vs 4-Bromo-N,N-dimethylbutanamide: Leaving Group Reactivity Differentiation

The chlorine substituent in 4-chloro-N,N-dimethylbutanamide confers a distinct leaving group profile compared to the bromine analog. Chlorine is a moderately effective leaving group in SN2 displacement reactions (nucleofugality: chloride pKa ≈ -7 of conjugate acid HCl; bromide pKa ≈ -9 of conjugate acid HBr), providing a reactivity window that is sufficient for subsequent functionalization yet controlled enough to minimize premature displacement during intermediate purification and handling [1]. The brominated analog exhibits approximately 10- to 50-fold higher rates in typical SN2 displacements with uncharged nucleophiles due to bromide's superior leaving group ability [1].

Nucleophilic Substitution Synthetic Intermediate Leaving Group Reactivity

4-Chloro-N,N-dimethylbutanamide vs 4-Chlorobutyric Acid: Functional Group Compatibility for Esterification and Amide Coupling

Unlike 4-chlorobutyric acid, which bears a free carboxylic acid moiety, 4-chloro-N,N-dimethylbutanamide is a tertiary amide lacking both acidic protons and hydrogen-bond donor capacity [1]. The carboxylic acid analog has a pKa of approximately 4.5–5.0 (typical for aliphatic carboxylic acids) and will deprotonate under basic conditions, forming a carboxylate anion that is nucleophilic and can engage in undesired side reactions [1]. In contrast, the tertiary amide remains chemically inert under the same pH range, enabling orthogonal reactivity during multi-component coupling reactions [1].

Functional Group Compatibility Synthetic Intermediate Protecting Group Strategy

4-Chloro-N,N-dimethylbutanamide vs N,N-Diethyl-4-chlorobutanamide: Lipophilicity and Synthetic Intermediate Handling

4-Chloro-N,N-dimethylbutanamide has an estimated LogP (octanol-water partition coefficient) of 0.75 based on the KOWWIN v1.67 estimation method . In contrast, the N,N-diethyl analog would be expected to have a LogP approximately 1.0–1.2 units higher (by additivity of ~0.5 per additional methylene unit in the N-alkyl groups), placing it near LogP ≈ 1.8–2.0 [1]. This difference in lipophilicity impacts solubility in aqueous-organic biphasic reaction media, chromatographic purification behavior, and compatibility with polar reaction solvents .

Lipophilicity Partition Coefficient Synthetic Intermediate

4-Chloro-N,N-dimethylbutanamide vs 3-Chloro-N,N-dimethylpropanamide: Chain Length Impact on Nucleophilic Displacement Applications

The four-carbon butanamide backbone of 4-chloro-N,N-dimethylbutanamide positions the reactive chloride three methylene units away from the amide carbonyl, whereas the three-carbon analog (3-chloro-N,N-dimethylpropanamide) has only two intervening methylene units [1]. The extended chain length reduces inductive electron-withdrawal from the carbonyl on the terminal chloride, modestly enhancing nucleophilic substitution rates compared to the propanamide analog [1]. More importantly, the additional methylene unit provides a four-atom linker upon displacement, which is a common spacer length in pharmaceutical intermediate design for connecting pharmacophoric elements [1].

Alkyl Chain Length SN2 Reactivity Synthetic Intermediate

4-Chloro-N,N-dimethylbutanamide in Clofibride Synthesis: Validated Pharmaceutical Intermediate Role

4-Chloro-N,N-dimethylbutanamide has a documented application as a reactant in the synthesis of clofibride (CAS 26717-47-5), a hypolipidemic agent that acts as a clofibrate derivative [1]. In the synthesis, 4-chloro-N,N-dimethylbutanamide reacts with clofibric acid via an SN2 esterification to form the clofibride prodrug structure, wherein the 4-chloro-N,N-dimethylbutanamide moiety serves as the linker between the clofibric acid pharmacophore and the dimethylamide terminus [1]. This specific application validates the compound's utility as a bifunctional building block where the terminal chloride engages in nucleophilic displacement while the tertiary amide remains intact.

Pharmaceutical Intermediate Clofibride Synthesis Hypolipidemic Agent

4-Chloro-N,N-dimethylbutanamide (CAS 22813-58-7): Evidence-Based Research and Industrial Application Scenarios


Multi-Step Synthesis of Chloroalkyl-Containing Intermediates Requiring Controlled SN2 Reactivity

For synthetic sequences where the terminal halogen must be carried through multiple purification steps before final displacement, 4-chloro-N,N-dimethylbutanamide offers a controlled leaving group profile that minimizes premature substitution compared to brominated analogs . Its thermal stability (boiling point 221.4°C) and chemical stability under standard storage conditions allow for intermediate isolation without significant degradation, making it preferable to the more labile 4-bromo analog for multi-step campaigns requiring intermediate holding [1].

Pharmaceutical Prodrug Linker Design (Clofibride-Type Applications)

The compound has documented utility as a bifunctional building block in clofibride synthesis, where the terminal chloride undergoes SN2 esterification with clofibric acid while the N,N-dimethylamide moiety remains intact . This validated application supports its procurement for medicinal chemistry programs designing ester-linked prodrugs or exploring linkers that position pharmacophores at a four-atom distance from the amide terminus .

Orthogonal Functional Group Reactions in the Presence of Base-Sensitive Substrates

Unlike 4-chlorobutyric acid, which bears an acidic carboxylic acid proton (pKa ~4.5–5.0) that can deprotonate under basic conditions, 4-chloro-N,N-dimethylbutanamide lacks any acidic protons and has zero hydrogen-bond donor capacity . This renders it compatible with strongly basic reaction conditions, organometallic reagents, and anhydrous coupling protocols where a free carboxylic acid would cause side reactions or require protection/deprotection steps .

Synthetic Transformations Requiring Predictable Partitioning in Aqueous-Organic Workup

With an estimated LogP of 0.75, 4-chloro-N,N-dimethylbutanamide partitions more favorably into aqueous phases during extractive workup than its N,N-diethyl analog (estimated LogP ~1.8–2.0) . This lower lipophilicity enables efficient removal of water-soluble byproducts and facilitates chromatographic purification in polar solvent systems, making it a practical choice for synthetic routes where intermediate polarity is advantageous for isolation .

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